Bis(3-nitrobenzoyl) Peroxide

Description

Properties

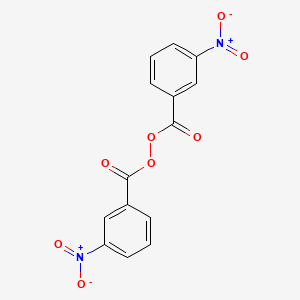

Molecular Formula |

C14H8N2O8 |

|---|---|

Molecular Weight |

332.22 g/mol |

IUPAC Name |

(3-nitrobenzoyl) 3-nitrobenzenecarboperoxoate |

InChI |

InChI=1S/C14H8N2O8/c17-13(9-3-1-5-11(7-9)15(19)20)23-24-14(18)10-4-2-6-12(8-10)16(21)22/h1-8H |

InChI Key |

YLYKXGJKBXLWNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OOC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-nitrobenzoyl) Peroxide typically involves the reaction of 3-nitrobenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ 2 \text{C}_6\text{H}_4(\text{NO}_2)\text{COCl} + \text{H}_2\text{O}_2 + 2 \text{NaOH} \rightarrow (\text{C}_6\text{H}_4(\text{NO}_2)\text{CO})_2\text{O}_2 + 2 \text{NaCl} + 2 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, concentration, and solvent choice to ensure high yield and purity. The process involves careful control of reaction parameters to prevent uncontrolled decomposition, which can lead to safety hazards.

Chemical Reactions Analysis

Types of Reactions: Bis(3-nitrobenzoyl) Peroxide primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various types of polymerization reactions, including:

Oxidation: The peroxide bond in this compound can cleave to form benzoyloxy radicals, which can further react with other molecules.

Substitution: The nitro groups on the benzoyl rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and bases like sodium hydroxide.

Substitution: Reagents such as bromine (for bromination) and nitric acid (for nitration) are used under controlled conditions.

Major Products:

Oxidation: The primary products are benzoyloxy radicals, which can further react to form various polymeric structures.

Substitution: Products include substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Bis(3-nitrobenzoyl) Peroxide has a wide range of applications in scientific research:

Chemistry: It is used as an initiator in radical polymerization to synthesize polymers with specific properties.

Biology: Research into its potential as a cross-linking agent for biomolecules is ongoing.

Medicine: Studies are exploring its use in drug delivery systems due to its ability to generate radicals that can modify drug molecules.

Industry: It is employed in the production of plastics, resins, and other polymeric materials.

Mechanism of Action

The mechanism of action of Bis(3-nitrobenzoyl) Peroxide involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can initiate polymerization reactions by attacking monomer units, leading to the formation of polymer chains. The nitro groups on the benzoyl rings can also influence the reactivity and stability of the generated radicals.

Comparison with Similar Compounds

Table 1: Comparative Properties of Diacyl Peroxides

| Compound | Substituent(s) | Molecular Weight (g/mol) | $ k_d $ (s⁻¹)* | $ t_{1/2} $ (min)* | Stability Ranking | Primary Applications |

|---|---|---|---|---|---|---|

| This compound | 3-NO₂ | ~332.2 | $ 5.2 \times 10^{-4} $ | 22.2 | Moderate | Specialty polymer synthesis |

| Dibenzoyl peroxide | None | 242.23 | $ 2.8 \times 10^{-4} $ | 41.2 | High | Bulk polymer production |

| Di-(4-chlorobenzoyl) peroxide | 4-Cl | 311.13 | $ 7.1 \times 10^{-4} $ | 16.3 | Low | Crosslinking agents |

| Bis(3-methylbenzoyl) peroxide | 3-CH₃ | 270.29 | $ 1.9 \times 10^{-4} $ | 60.8 | Very High | Resin curing systems |

Note: $ k_d $ and $ t_{1/2} $ values for this compound are extrapolated from structural trends in diacyl peroxide decomposition kinetics .

Substituent Effects on Radical Stability

The stability of radicals generated during peroxide decomposition correlates with substituent electronic properties:

- Nitro-substituted radicals (3-NO₂-C₆H₄-C(=O)O•): Strong electron withdrawal destabilizes the radical, leading to faster recombination or side reactions. This contrasts with methyl-substituted radicals, where electron donation stabilizes the intermediate, prolonging reactivity .

- Chloro-substituted radicals : Intermediate stability due to weaker electron withdrawal compared to nitro groups.

Research Implications and Limitations

The strong electron-withdrawing nitro group distinguishes its reactivity and stability from other diacyl peroxides, but experimental validation of decomposition kinetics and hazard profiles is critical for industrial applications. Further studies should leverage computational modeling (e.g., DFT for radical stability) and controlled decomposition experiments to refine predictive models .

Q & A

Q. What are the recommended synthetic pathways for Bis(3-nitrobenzoyl) Peroxide, and how do reaction conditions influence yield?

this compound can be synthesized via oxidative coupling of 3-nitrobenzoyl chloride using hydrogen peroxide under controlled acidic conditions. Key factors include:

- Temperature : Maintain below 0°C to minimize premature decomposition of the peroxide bond .

- Solvent choice : Use non-polar solvents (e.g., dichloromethane) to stabilize intermediates and reduce side reactions .

- Stoichiometry : A 2:1 molar ratio of 3-nitrobenzoyl chloride to hydrogen peroxide optimizes yield. Post-synthesis, purify via recrystallization from ethanol to remove unreacted starting materials.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Storage : Store at 2–8°C in airtight, light-resistant containers with inert liners (e.g., polytetrafluoroethylene) to prevent thermal or photolytic decomposition .

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use fume hoods for all manipulations to avoid inhalation .

- Decontamination : Spills should be neutralized with sodium bicarbonate or 10% sodium thiosulfate before disposal .

Q. Which analytical methods are most effective for characterizing purity and stability?

- HPLC-UV with a C18 column (mobile phase: acetonitrile/water 70:30 v/v) resolves this compound from degradation products (e.g., nitrobenzoic acid) .

- Differential Scanning Calorimetry (DSC) identifies decomposition onset temperatures, critical for assessing thermal stability .

- FT-IR spectroscopy confirms the peroxide bond (O-O stretch at ~880 cm⁻¹) and nitro group (asymmetric stretch at 1520 cm⁻¹) .

Q. How does the nitro substituent influence the compound’s stability compared to other benzoyl peroxides?

The electron-withdrawing nitro group at the meta position increases thermal stability but reduces solubility in polar solvents. Key comparisons:

Advanced Research Questions

Q. How can decomposition kinetics be modeled to predict shelf life under varying storage conditions?

Use Arrhenius equation -based accelerated aging studies:

Q. What strategies resolve contradictions in reactivity data across studies (e.g., conflicting decomposition rates)?

- Control for trace metals : Metal ions (e.g., Fe³⁺) catalyze decomposition; use chelating agents (EDTA) in solvent systems .

- Standardize testing protocols : Variability in DSC heating rates (e.g., 5°C/min vs. 10°C/min) significantly impacts reported decomposition temperatures .

- Validate methods with CRM4601-b (a certified reference material for nitroaromatic compounds) to ensure analytical consistency .

Q. How can this compound be applied in cross-disciplinary research (e.g., materials science or pharmacology)?

- Polymer chemistry : Acts as a radical initiator for grafting nitroaromatic motifs onto polymer backbones, enhancing UV resistance .

- Antimicrobial studies : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution assays; nitro group redox activity disrupts microbial membranes .

- Drug delivery : Encapsulate in liposomes to mitigate instability; evaluate release kinetics via Franz diffusion cells .

Q. What regulatory challenges arise when scaling up laboratory synthesis for research distribution?

- REACH compliance : Document reproductive toxicity and ecotoxicological profiles (LC50 for Daphnia magna < 1 mg/L indicates high aquatic toxicity) .

- Transport regulations : Classify as “UN3105, Organic peroxide, Type B, solid” for international shipping; use UN-certified packaging with explosion-proof venting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.